molecular formula C9H18Br2 B14549574 1,1-Dibromononane CAS No. 62168-27-8

1,1-Dibromononane

Cat. No.: B14549574
CAS No.: 62168-27-8
M. Wt: 286.05 g/mol
InChI Key: FSTKSTMFMLANPA-UHFFFAOYSA-N
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Description

1,1-Dibromononane is an organic compound with the molecular formula C9H18Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to the same carbon atom in a nonane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromononane can be synthesized through the bromination of nonane. The process involves the addition of bromine (Br2) to nonane in the presence of a catalyst or under specific conditions. One common method is the use of bromine in the presence of light or heat to initiate the reaction. The reaction can be represented as follows:

C9H20+Br2C9H18Br2+H2\text{C9H20} + \text{Br2} \rightarrow \text{C9H18Br2} + \text{H2} C9H20+Br2→C9H18Br2+H2

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where nonane is exposed to bromine gas under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromononane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The compound can be reduced to form nonane by using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Nonanol (C9H19OH)

    Elimination: Nonene (C9H18)

    Reduction: Nonane (C9H20)

Scientific Research Applications

1,1-Dibromononane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.

    Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dibromononane involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophiles or bases involved.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromononane: Similar structure but with bromine atoms on adjacent carbon atoms.

    1,9-Dibromononane: Bromine atoms located at the terminal positions of the nonane chain.

    1,1-Dibromoethane: Shorter chain length with similar reactivity.

Uniqueness

1,1-Dibromononane is unique due to the positioning of both bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other dibromoalkanes and affects its applications in synthesis and research.

Properties

CAS No.

62168-27-8

Molecular Formula

C9H18Br2

Molecular Weight

286.05 g/mol

IUPAC Name

1,1-dibromononane

InChI

InChI=1S/C9H18Br2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3

InChI Key

FSTKSTMFMLANPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(Br)Br

Origin of Product

United States

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